N-Methyl-2,3-dihydro-1H-inden-1-amine is an organic compound with the molecular formula . It is a derivative of indanamine, characterized by a methyl group attached to the nitrogen atom. This compound has garnered attention in biochemical research due to its role as a norepinephrine reuptake inhibitor, which suggests potential applications in treating conditions related to norepinephrine dysregulation, such as depression and anxiety disorders .
N-Methyl-2,3-dihydro-1H-inden-1-amine can be classified under the category of amines and specifically falls within the subclass of indanamines. Its structural features position it as a significant compound in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurotransmitter systems .
The synthesis of N-Methyl-2,3-dihydro-1H-inden-1-amine can be achieved through several methods:
The molecular structure of N-Methyl-2,3-dihydro-1H-inden-1-amine consists of an indene core with a methyl group attached to the nitrogen atom. The compound's three-dimensional conformation is crucial for its biological activity, particularly its interaction with neurotransmitter receptors.
Key structural data includes:
N-Methyl-2,3-dihydro-1H-inden-1-amine participates in various chemical reactions:
Reaction Type | Reagents | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Aqueous or organic medium |
Reduction | Sodium borohydride | Inert solvent |
Substitution | Alkyl halides | Basic conditions |
The mechanism of action for N-Methyl-2,3-dihydro-1H-inden-1-amine primarily involves its role as a norepinephrine reuptake inhibitor. By binding to norepinephrine transporters, it prevents the reabsorption of norepinephrine into presynaptic neurons, thereby increasing its availability in the synaptic cleft. This action enhances norepinephrine signaling pathways that are critical for mood regulation and cognitive functions .
N-Methyl-2,3-dihydro-1H-inden-1-amine exhibits several notable physical and chemical properties:
N-Methyl-2,3-dihydro-1H-inden-1-amine has several applications in scientific research:
Catalytic asymmetric synthesis has emerged as a powerful strategy for constructing the chiral center in N-methyl-2,3-dihydro-1H-inden-1-amine with high enantiomeric purity. The (R)-enantiomer (CAS 10277-78-8, MW 147.22 g/mol) is of particular pharmaceutical significance as the active component of rasagiline [2]. Recent methodological advances draw inspiration from catalytic approaches to structurally related heteroatom-substituted chiral frameworks. While classical resolution dominated early manufacturing routes, modern catalytic methods offer more atom-economic pathways to enantiomerically enriched products [3].
Innovative catalytic systems employing transition metals with chiral ligands have demonstrated remarkable efficiency for synthesring enantioenriched dihydroindenamine derivatives. Nickel-catalyzed asymmetric hydrogenation represents a particularly impactful approach. The CN101062897A patent discloses a high-yielding process for preparing rasagiline precursors using nickel catalysts under optimized conditions. Critical parameters include nickel source (e.g., Raney nickel), reaction temperature (50-80°C), and hydrogen pressure (15-60 psi), achieving excellent enantioselectivity (>98% ee) when using chiral modifiers. The process exhibits significant advantages over earlier rhodium or ruthenium-based systems through reduced catalyst loading (as low as 0.5 mol%) and operational simplicity [1].
Beyond hydrogenation, catalytic asymmetric reductive amination methodologies have gained prominence. These one-pot procedures simultaneously form the C-N bond and install chirality using chiral catalysts or organocatalysts. The development of robust catalytic systems for heteroatom-substituted axially chiral allenes provides valuable mechanistic insights applicable to the stereoselective synthesis of chiral amines like N-methyl-2,3-dihydro-1H-inden-1-amine [3]. Recent reviews highlight how ligand architecture profoundly influences enantioselectivity in these transformations, with phosphine-oxazoline ligands and chiral diamines demonstrating particular promise for tetralin and indane substrates [6].
Table 1: Catalytic Systems for Asymmetric Synthesis of Dihydroindenamine Derivatives
Catalyst System | Reaction Type | ee (%) | Yield (%) | Key Advantages |
---|---|---|---|---|
Raney Ni / Chiral Modifier | Hydrogenation | >98 | 85-92 | Low cost, scalable |
Rh(I)-DuPHOS Complex | Asymmetric Reductive Amination | 95 | 88 | Broad substrate scope |
Ir-P,N Ligand System | Transfer Hydrogenation | 97 | 90 | Mild conditions |
Chiral Organocatalyst | Enantioselective Amination | 91 | 80 | Metal-free |
Reductive amination provides the most direct and efficient route for introducing the methyl group onto the primary amine precursor 2,3-dihydro-1H-inden-1-amine. This transformation typically employs formaldehyde (or its equivalents) as the methylating agent coupled with reducing agents to convert the intermediate imine to the secondary amine [7]. The reaction sequence occurs via initial formation of an imine intermediate followed by reduction, avoiding over-alkylation issues common in direct alkylation methods.
Reducing agent selection critically influences reaction efficiency and selectivity. Sodium cyanoborohydride (NaBH₃CN) remains the gold standard despite toxicity concerns due to its superior selectivity in reducing iminium ions over competing reduction of carbonyl compounds present in the reaction mixture. This selectivity enables efficient imine reduction at mildly acidic pH (4-5), where the iminium species predominates. Modern alternatives include sodium triacetoxyborohydride (NaBH(OAc)₃), which offers reduced toxicity while maintaining excellent selectivity and reactivity in aprotic solvents like dichloromethane [7].
Solvent engineering significantly enhances reaction outcomes. Protic solvents like methanol facilitate imine formation but may promote side reactions, while aprotic solvents like tetrahydrofuran or ethyl acetate offer improved selectivity. The patent CN101062897A details optimized conditions using ethanol as solvent with sodium hydroxide as base, achieving high yields (>85%) of N-methyl-2,3-dihydro-1H-inden-1-amine with minimal dialkylation byproducts [1]. The process demonstrates remarkable scalability, with reaction times typically ranging from 4-12 hours at controlled temperatures (25-40°C) to maximize conversion while minimizing racemization risks for chiral precursors.
Transitioning N-methyl-2,3-dihydro-1H-inden-1-amine synthesis from batch to continuous flow reactors represents a paradigm shift in manufacturing efficiency and safety. Advanced-Flow™ reactors enable seamless scale-up from laboratory to industrial production (hundreds of kilograms per hour) while intensifying key process parameters [8]. These systems integrate heat transfer, mass transfer, and reaction kinetics within corrosion-resistant glass/ceramic fluidic modules featuring specialized mixing geometries.
The technology offers transformative advantages for hazardous reactions involved in the synthesis sequence, including nitrations, hydrogenations, and high-temperature cyclizations preceding the final amination step. By maintaining precise stoichiometric control of feed streams and enabling instantaneous mixing, flow reactors minimize decomposition pathways observed in batch processes. The exceptional heat exchange capacity (far exceeding conventional batch reactors) prevents thermal runaway during exothermic steps, particularly crucial for reductive amination where temperature control directly impacts selectivity and enantiopurity [8].
Corning's G4 silicon carbide reactors demonstrate particular utility for multi-step syntheses, as evidenced by successful implementation in API production facilities. The technology reduces the manufacturing footprint by over 50% compared to batch infrastructure while accelerating process development timelines. For N-methyl-2,3-dihydro-1H-inden-1-amine synthesis, continuous hydrogenation and reductive amination steps benefit from the intensified mass transfer characteristics, achieving near-quantitative yields with catalyst turnover numbers (TON) exceeding batch performance by 20-30%. Implementation of continuous crystallization modules further enables in-line purification and enantiomeric enrichment [8].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0